2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid

Endogenous biomarker background Isotope labeling mass spectrometry 1,3-butadiene risk assessment

2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid (CAS 144889-50-9; also designated N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine, DHBMA) is a chiral mercapturic acid metabolite of the Group 1 human carcinogen 1,3-butadiene (BD), formed via glutathione conjugation and subsequent N-acetylation of BD-derived epoxide intermediates. With a molecular formula C₉H₁₇NO₅S and molecular weight 251.30 g/mol, this compound exists as a mixture of diastereomers and is commercially supplied as an analytical reference standard for biomonitoring, occupational exposure assessment, and epidemiological research.

Molecular Formula C9H17NO5S
Molecular Weight 251.30 g/mol
Cat. No. B12324632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid
Molecular FormulaC9H17NO5S
Molecular Weight251.30 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCCC(CO)O)C(=O)O
InChIInChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)
InChIKeyVGJNEDFZFZCLSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic Acid (DHBMA): Procurement-Grade Characterization of a 1,3-Butadiene Urinary Biomarker Standard


2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid (CAS 144889-50-9; also designated N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine, DHBMA) is a chiral mercapturic acid metabolite of the Group 1 human carcinogen 1,3-butadiene (BD), formed via glutathione conjugation and subsequent N-acetylation of BD-derived epoxide intermediates [1]. With a molecular formula C₉H₁₇NO₅S and molecular weight 251.30 g/mol, this compound exists as a mixture of diastereomers and is commercially supplied as an analytical reference standard for biomonitoring, occupational exposure assessment, and epidemiological research . DHBMA accounts for over 97% of total urinary BD metabolites in humans, distinguishing it quantitatively from co-eluting mercapturic acid biomarkers such as MHBMA and THBMA [2].

Why Generic Mercapturic Acid Substitution Fails: DHBMA-Specific Differentiation for 1,3-Butadiene Biomonitoring Procurement


Substituting DHBMA with other 1,3-butadiene mercapturic acids such as MHBMA or THBMA—or with mercapturic acid metabolites of structurally distinct volatile organic compounds (e.g., CEMA for acrylonitrile, HPMA for acrolein)—yields fundamentally non-interchangeable analytical and toxicokinetic information [1]. DHBMA possesses a substantial endogenous formation component absent in MHBMA and EB-GII adducts, exhibits a urinary elimination half-life nearly half that of MHBMA (10.3 h vs. 19.7 h), and circulates at urinary concentrations approximately 40-fold higher than MHBMA in environmental exposure settings [2]. These differential properties dictate distinct application suitability: DHBMA is the biomarker of choice for evaluating personal protective equipment (PPE) effectiveness in known occupational exposure scenarios, while MHBMA is preferred for detecting intermittent or uncertain exposure timing [3]. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-generic.

Quantitative Comparative Evidence for 2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic Acid (DHBMA) vs. Closest Analogs: A Procurement-Focused Differentiation Guide


Endogenous vs. Exogenous Origin: DHBMA Displays Substantial Endogenous Formation, Unlike MHBMA and EB-GII Which Are Exclusively Exogenous

Stable isotope labeling with BD-d₆ in Sprague-Dawley rats (exposure to 0.3, 0.5, and 3 ppm for 6 h/day × 7 days) revealed a qualitative differentiation with direct procurement implications: MHBMA and EB-GII DNA adducts originate exclusively from exogenous BD exposure (d₀-MHBMA not detected above analytical background at sub-ppm exposures), whereas substantial amounts of DHBMA are formed endogenously [1]. Endogenous d₀-DHBMA predominates over exogenous d₆-DHBMA at sub-ppm BD exposures, meaning DHBMA cannot serve as a specific biomarker of external BD exposure at low environmental concentrations, unlike MHBMA [1]. This fundamental difference dictates that laboratories procuring analytical standards for BD-specific exposure assessment must use MHBMA for specificity; DHBMA procurement is instead warranted for studies of total BD metabolic burden, endogenous exposome characterization, or where detection sensitivity at population background levels is prioritized over exposure specificity [2].

Endogenous biomarker background Isotope labeling mass spectrometry 1,3-butadiene risk assessment

Urinary Elimination Half-Life: DHBMA (10.3 h) vs. MHBMA (19.7 h)—Kinetic Basis for Application-Specific Biomarker Selection

Sequential pre- and post-shift urine sampling from 66 workers (1,286 total samples) during BD-contaminated storage tank remediation established a direct head-to-head comparison of apparent urinary elimination half-lives: DHBMA = 10.3 ± 1.9 h versus MHBMA = 19.7 ± 3.1 h [1]. This 1.9-fold difference in elimination kinetics produces divergent accumulation behavior during consecutive work shifts: MHBMA concentrations build up progressively over the work week due to incomplete clearance between shifts, whereas DHBMA levels return consistently to baseline during a 2-day work break without accumulation [1]. Consequently, using MHBMA without correction for this accumulation artifact generated 291 apparent exceedances of the 1 ppm BD occupational exposure limit from post-shift measurements; after correcting for MHBMA background accumulation, zero exceedances remained—matching the DHBMA-based assessment, which showed no exceedances without any correction [1]. The shorter half-life of DHBMA makes it the preferred biomarker for evaluating PPE effectiveness in known, scheduled exposure settings; MHBMA's longer half-life makes it more suitable for detecting sporadic or uncertain exposure events [1].

Toxicokinetics Urinary biomarker half-life Occupational biomonitoring

Urinary Concentration Abundance: DHBMA Exceeds MHBMA by ~39-Fold in Environmental Exposure Populations

In the first study to deploy isotope-dilution LC-MS/MS for environmental (non-occupational) BD exposure assessment, DHBMA and MHBMA were measured in three groups differing by traffic proximity: toll collectors, urban-weekday, and suburban-weekend participants [1]. DHBMA was detected in 100% of all urine samples across all groups, compared to 95% detection for MHBMA [1]. Mean DHBMA concentrations were 378 ± 196, 258 ± 133, and 306 ± 242 ng/mL, respectively—approximately 39-fold, 43-fold, and 45-fold higher than the corresponding MHBMA concentrations of 9.7 ± 9.5, 6.0 ± 4.3, and 6.8 ± 2.6 ng/mL [1]. This large concentration differential is also observed in population-scale studies: among nonsmokers (n = 59), median creatinine-corrected DHBMA was 104.7 μg/g creatinine vs. 21.3 μg/g creatinine for MHBMA (~4.9-fold), and among smokers (n = 61), 509.7 vs. 10.2 μg/g creatinine (~50-fold) [2]. The ~2-orders-of-magnitude higher urinary abundance of DHBMA confers superior detectability and analytical signal-to-noise ratio in low-exposure populations, making DHBMA the more practical biomarker standard for general population screening when exposure source attribution is not the primary objective.

Urinary biomonitoring Environmental exposure assessment Mercapturic acid quantification

Analytical Method Precision: DHBMA Demonstrates Superior Precision (CV ≤7.2%) Compared to MHBMA (CV ≤11.2%) in Validated LC-MS/MS Methods

In the foundational LC-MS/MS method for simultaneous determination of MHBMA and DHBMA in human urine using solid-phase extraction and tandem mass spectrometry, intra-assay precision (coefficient of variation) for DHBMA was ≤7.2% compared to ≤11.2% for MHBMA in human urine, representing a ~1.6-fold improvement in analytical precision [1]. Recovery rates were approximately 100% for both analytes in human urine (approximately 115% in rat urine), and limits of detection were 23 ng/mL for DHBMA vs. 0.9 ng/mL for MHBMA in human urine [1]. In a subsequent validated column-switching LC-MS/MS method (Schettgen et al., 2009), precision within series and between series for DHBMA, MHBMA, and CEMA ranged from 5.4% to 9.9% with mean accuracy between 95% and 115% [2]. The lower relative variability of DHBMA measurements, combined with its higher absolute urinary concentration, yields DHBMA as the analytically more robust biomarker for quantitative exposure assessment applications, particularly when statistical power for detecting small exposure differences is a study design priority.

Analytical method validation LC-MS/MS precision Mercapturic acid quantification

Species-Specific Metabolic Ratio: DHBMA/(MHBMA+DHBMA) Ratio Differentiates Human from Rodent BD Metabolism for Cancer Risk Extrapolation

Comparative biomarker analysis in BD-exposed workers and experimental animals revealed a much higher rate of hydrolytic metabolism of 1,2-epoxy-3-butene in humans compared to mice and rats, reflected in a dramatically higher DHBMA/(MHBMA+DHBMA) metabolic ratio in humans [1]. In occupationally exposed human populations, the median DHBMA/(MHBMA+DHBMA) ratio ranged from 0.981 to 0.995, meaning DHBMA accounts for >98% of these two major urinary BD metabolites in humans [1]. In contrast, rodent studies show substantially lower DHBMA ratios, consistent with the known species difference in cancer susceptibility (mice >> rats > humans for BD-induced carcinogenesis) [1]. A subsequent study by Kotapati et al. (2015) confirmed that the metabolic ratio MHBMA/(MHBMA+DHBMA+THBMA) was significantly higher in occupationally exposed workers vs. controls and correlated with BD exposure concentrations, demonstrating the ratio's utility as an internal metric of metabolic activation vs. detoxification balance [2]. This species-level metabolic divergence means that DHBMA is the dominant urinary metabolite uniquely in humans—procurement of DHBMA standards is therefore essential for human biomonitoring programs, whereas rodent-to-human extrapolation studies require both DHBMA and MHBMA for proper interspecies calibration.

Interspecies metabolism Cancer risk assessment Hydrolytic detoxification pathway

Health Endpoint Association Specificity: DHBMA Is Independently Associated with Glucose Dyshomeostasis and Metabolic Syndrome—Differentiating from Other VOC Mercapturic Acids

In a nationally representative cross-sectional analysis of 5,092 US adults from NHANES, urinary DHBMA concentrations demonstrated positive dose-response relationships with glucose homeostasis indices and clinical outcomes that differentiate it from other volatile organic compound mercapturic acids [1]. Each 2-fold increase in urinary DHBMA was associated with a 1.32% increase in fasting plasma glucose (FPG), 9.20% increase in fasting serum insulin (FINS), 0.72% increase in HbA1c, and 10.64% increase in HOMA-IR (all P < 0.05) [1]. The corresponding odds ratios for insulin resistance (HOMA-IR > 2.6), prediabetes, and diabetes per 2-fold DHBMA increase were 1.36 (95% CI: 1.14–1.61), 1.51 (95% CI: 1.26–1.83), and 1.20 (95% CI: 0.90–1.61), respectively [1]. Furthermore, serum alkaline phosphatase (ALP) significantly mediated 15.29%–41.12% of the associations between DHBMA and glucose dyshomeostasis, suggesting a mechanistic pathway specific to DHBMA among BD metabolites [1]. In a separate analysis, DHBMA showed positive associations with elevated triglycerides and high blood pressure among metabolic syndrome components, whereas CEMA (N-acetyl-S-(2-carboxyethyl)-L-cysteine, the acrylonitrile biomarker) was correlated with all metabolic syndrome components, illustrating compound-specific health endpoint associations that preclude inter-metabolite substitution [2].

Glucose homeostasis Metabolic syndrome epidemiology VOC metabolite health associations

Optimal Procurement and Application Scenarios for 2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic Acid (DHBMA) Based on Quantitative Differentiation Evidence


Occupational Biomonitoring: PPE Effectiveness Evaluation in Known BD Exposure Settings

DHBMA is the preferred urinary biomarker standard for evaluating personal protective equipment (PPE) effectiveness during scheduled occupational BD exposure events. The compound's short urinary half-life (10.3 ± 1.9 h) ensures that post-shift concentrations reflect same-day exposure without inter-shift accumulation, unlike MHBMA (19.7 ± 3.1 h) which produces 291 false exceedances of the 1 ppm occupational limit when uncorrected for background accumulation [1]. DHBMA concentrations return consistently to baseline during 2-day work breaks, enabling clean pre- vs. post-shift comparisons [1]. Procurement of DHBMA-certified analytical standards (ISO 17034-grade reference materials available from CATO and First Standard) ensures traceable quantification for regulatory compliance reporting under EU and US occupational exposure frameworks [2].

Population-Scale Environmental Exposure Screening with Maximal Detection Coverage

For large-scale general population biomonitoring programs (e.g., NHANES, national HBM programs), DHBMA procurement is justified by its 100% detection rate in urine samples and ~40-fold higher absolute concentration compared to MHBMA (378 vs. 9.7 ng/mL in environmental exposure settings) [1]. This superior detectability reduces sample volume requirements, minimizes pre-analytical concentration steps, and lowers per-sample analytical costs. As demonstrated in the 5,092-participant NHANES analysis, DHBMA's robust quantification enabled detection of dose-response relationships with glucose homeostasis outcomes (1.32%-10.64% changes in metabolic parameters per 2-fold DHBMA increase) that would be statistically undetectable with the lower-abundance and lower-precision MHBMA biomarker [2]. Laboratories should pair DHBMA procurement with deuterated internal standards (DHBMA-d₇ or DHBMA-¹³C₄) for isotope dilution quantification .

Endogenous Exposome Characterization and Total BD Metabolic Burden Studies

DHBMA is the only BD metabolite standard suitable for studies quantifying total (endogenous + exogenous) BD metabolic burden, because stable isotope labeling has definitively demonstrated that DHBMA has a substantial endogenous formation component, unlike MHBMA and EB-GII which are exclusively exogenous in origin [1]. This property makes DHBMA essential for exposome-wide association studies seeking to link total BD-related metabolic load with health outcomes, independent of exposure source attribution. For applications requiring differentiation of endogenous from exogenous contributions, procurement of both DHBMA (unlabeled) and isotopically labeled BD-d₆ exposure protocols is necessary, as demonstrated in the in vivo dual-labeling approach [1]. At sub-ppm environmental BD concentrations, endogenous DHBMA predominates, making DHBMA the only informative biomarker for background-exposed populations [1].

Multi-VOC Mercapturic Acid Panel Method Development and Validation

DHBMA serves as a critical component in validated multi-analyte LC-MS/MS methods for simultaneous quantification of 4-6 VOC mercapturic acids in human urine, where it consistently demonstrates superior analytical performance: precision CV ≤7.2% vs. ≤11.2% for MHBMA in the same analytical run, and highest absolute urinary concentration among the panel (median 104.7-509.7 μg/g creatinine across smoking strata) [1][2]. Method validation procurements should include DHBMA as both the native analytical standard (typical purity ≥95-98% by HPLC) and the corresponding deuterated (d₇) or ¹³C₄-labeled internal standard to control for matrix effects and ionization variability . The recently developed chiral stationary phase methods (6-ethylenediamine mono-derivatized-β-cyclodextrin) achieving DHBMA detection limits of 0.246 μg/L further expand procurement needs to enantiomerically resolved standards for chiral exposure assessment [3].

Quote Request

Request a Quote for 2-Acetamido-3-(3,4-dihydroxybutylsulfanyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.